Cas no 1257550-16-5 (2-(2-oxo-3-phenylimidazolidin-1-yl)-N-(pyridin-3-yl)acetamide)

2-(2-oxo-3-phenylimidazolidin-1-yl)-N-(pyridin-3-yl)acetamide 化学的及び物理的性質
名前と識別子
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- 2-(2-oxo-3-phenylimidazolidin-1-yl)-N-(pyridin-3-yl)acetamide
- SR-01000924757
- 1257550-16-5
- 2-(2-oxo-3-phenylimidazolidin-1-yl)-N-pyridin-3-ylacetamide
- F5788-0227
- VU0520460-1
- AKOS024518533
- SR-01000924757-1
-
- インチ: 1S/C16H16N4O2/c21-15(18-13-5-4-8-17-11-13)12-19-9-10-20(16(19)22)14-6-2-1-3-7-14/h1-8,11H,9-10,12H2,(H,18,21)
- InChIKey: NLAQCIYYCLHYTB-UHFFFAOYSA-N
- SMILES: O=C1N(C2C=CC=CC=2)CCN1CC(NC1C=NC=CC=1)=O
計算された属性
- 精确分子量: 296.12732577g/mol
- 同位素质量: 296.12732577g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 3
- 重原子数量: 22
- 回転可能化学結合数: 4
- 複雑さ: 409
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 65.5Ų
- XLogP3: 0.9
2-(2-oxo-3-phenylimidazolidin-1-yl)-N-(pyridin-3-yl)acetamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F5788-0227-1mg |
2-(2-oxo-3-phenylimidazolidin-1-yl)-N-(pyridin-3-yl)acetamide |
1257550-16-5 | 1mg |
$54.0 | 2023-09-09 | ||
Life Chemicals | F5788-0227-2mg |
2-(2-oxo-3-phenylimidazolidin-1-yl)-N-(pyridin-3-yl)acetamide |
1257550-16-5 | 2mg |
$59.0 | 2023-09-09 | ||
Life Chemicals | F5788-0227-2μmol |
2-(2-oxo-3-phenylimidazolidin-1-yl)-N-(pyridin-3-yl)acetamide |
1257550-16-5 | 2μmol |
$57.0 | 2023-09-09 |
2-(2-oxo-3-phenylimidazolidin-1-yl)-N-(pyridin-3-yl)acetamide 関連文献
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Yichao Gu,Xueliang Sun,Bin Wan,Zhuoer Lu,Yanghui Zhang Chem. Commun., 2020,56, 10942-10945
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Liang Li,Binghan Wu,Gengnan Li,Yongsheng Li RSC Adv., 2016,6, 28904-28911
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Hai-Li Zhang,Ya Liu,Guo-Song Lai,Yu-Mei Huang Analyst, 2009,134, 2141-2146
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Guosheng Li,Xiaochuan Lu,Jin Y. Kim,John P. Lemmon,Vincent L. Sprenkle J. Mater. Chem. A, 2013,1, 14935-14942
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Christopher J. Welch,Kerstin Zawatzky,Alexey A. Makarov,Satoshi Fujiwara,Arimasa Matsumoto,Kenso Soai Org. Biomol. Chem., 2017,15, 96-101
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Mei Zhou RSC Adv., 2016,6, 113322-113326
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Volker Strauss,Huize Wang,Simon Delacroix,Marc Ledendecker,Pablo Wessig Chem. Sci., 2020,11, 8256-8266
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Daoyang Chen,Xiaojing Shen,Liangliang Sun Analyst, 2017,142, 2118-2127
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Taoyi Chen,Thomas A. Manz RSC Adv., 2019,9, 17072-17092
2-(2-oxo-3-phenylimidazolidin-1-yl)-N-(pyridin-3-yl)acetamideに関する追加情報
Professional Introduction to CAS No. 1257550-16-5: 2-(2-Oxo-3-Phenylimidazolidin-1-Yl)-N-(Pyridin-3-Yl)Acetamide
The compound with CAS No. 1257550-16-5, commonly referred to as 2-(2-Oxo-3-PHENYLIMIDAZOLIDIN-1-YL)-N-(PYRIDIN-3-YL)ACETAMIDE, is a complex organic molecule with significant potential in various scientific and industrial applications. This compound has garnered attention in recent years due to its unique structural properties and promising functional characteristics. The molecule combines elements of imidazolidine and pyridine moieties, making it a subject of interest in both academic research and industrial development.
The structural integrity of this compound is defined by its imidazolidine ring, which is fused with a phenyl group at the 3-position and an acetamide group at the 1-position. The pyridine moiety attached to the acetamide group further enhances its chemical versatility. This combination of functional groups endows the compound with unique electronic properties, making it suitable for applications in drug design, catalysis, and materials science.
Recent studies have highlighted the potential of this compound in the field of medicinal chemistry. Researchers have explored its role as a precursor for bioactive molecules, particularly in the development of anti-inflammatory and anti-cancer agents. The imidazolidine ring, known for its stability and ability to form hydrogen bonds, plays a crucial role in enhancing the bioavailability of such compounds. Additionally, the pyridine moiety contributes to the molecule's ability to interact with biological targets, making it a valuable component in drug discovery pipelines.
In terms of synthesis, this compound can be prepared through a multi-step process involving nucleophilic substitutions and condensation reactions. The synthesis typically begins with the preparation of the imidazolidine derivative, followed by the introduction of the pyridine moiety via coupling reactions. The optimization of these steps has been a focus of recent research efforts, with scientists aiming to improve yield and purity while reducing production costs.
The application of this compound extends beyond medicinal chemistry. Its unique electronic properties make it a candidate for use in organic electronics and catalysis. For instance, studies have shown that derivatives of this compound can act as efficient catalysts in asymmetric synthesis reactions, particularly in the formation of chiral centers. This potential has led to increased interest from both academic institutions and industrial partners.
From an environmental perspective, researchers have also investigated the biodegradability and toxicity profiles of this compound. Initial findings suggest that it exhibits low toxicity under standard testing conditions, which is a positive indicator for its use in pharmaceuticals and other consumer products. However, further studies are required to fully understand its environmental impact and ensure sustainable practices during its production and application.
In conclusion, CAS No. 1257550-16-5 (2-(2-Oxo-3-PHENYLIMIDAZOLIDIN-1-YL)-N-(PYRIDIN-3-YL)ACETAMIDE) represents a promising compound with diverse applications across multiple scientific domains. Its unique structure, combined with recent advancements in synthesis and application techniques, positions it as a key player in future innovations within medicinal chemistry, catalysis, and materials science.
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